molecular formula C11H16ClN3 B3180064 N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride CAS No. 1244949-04-9

N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride

Cat. No. B3180064
CAS RN: 1244949-04-9
M. Wt: 225.72 g/mol
InChI Key: BXSROJYNUALNNP-UHFFFAOYSA-N
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Description

“N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride” is a chemical compound with the empirical formula C9H12ClN3. It has a molecular weight of 197.66 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . One nitrogen atom bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Physical And Chemical Properties Analysis

This compound is a solid . Imidazole, its core structure, is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

Imidazole derivatives, including “N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride”, have a broad range of chemical and biological properties, making them valuable synthons in the development of new drugs . Future research could focus on exploring the potential applications of this compound in various fields, including medicine and pharmacology.

properties

IUPAC Name

N-[(1-methylbenzimidazol-2-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-3-12-8-11-13-9-6-4-5-7-10(9)14(11)2;/h4-7,12H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSROJYNUALNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2N1C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670435
Record name N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride

CAS RN

1244949-04-9
Record name N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]ethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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